molecular formula C11H11N3O6 B2440631 Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate CAS No. 1127366-89-5

Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate

Cat. No.: B2440631
CAS No.: 1127366-89-5
M. Wt: 281.224
InChI Key: BWBYBNLDHVCVMV-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines. This compound is characterized by its unique structure, which includes an ethyl ester group, a methoxy group, and a dihydroisoxazole ring fused to a pyrimidine ring. The presence of these functional groups and the fused ring system imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a β-keto ester, with hydroxylamine under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The next step involves the formation of the pyrimidine ring. This can be accomplished by reacting the isoxazole intermediate with a suitable amidine or guanidine derivative under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be achieved by reacting the carboxylic acid intermediate with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of different ester derivatives.

Scientific Research Applications

Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydroisoxazolo[5,4-d]pyrimidine-2-carboxylate: This compound has a similar structure but differs in the position of the functional groups.

    Methyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate: This compound has a methyl ester group instead of an ethyl ester group.

    Ethyl 5-(2-hydroxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate: This compound has a hydroxy group instead of a methoxy group.

These similar compounds highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the molecular structure.

Properties

IUPAC Name

ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O6/c1-3-19-11(17)8-7-9(20-13-8)12-5-14(10(7)16)4-6(15)18-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBYBNLDHVCVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C(=O)N(C=N2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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